Cas no 850335-09-0 (methyl 4-hydroxy-3-methyl-5-nitrobenzoate)

methyl 4-hydroxy-3-methyl-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- BENZOIC ACID, 4-HYDROXY-3-METHYL-5-NITRO-, METHYL ESTER
- 4-Hydroxy-3-methyl-5-nitro-benzoic acid methyl ester
- Methyl 4-hydroxy-3-methyl-5-nitrobenzoate
- BS-32865
- 850335-09-0
- DB-109397
- Z3071128996
- EN300-1693037
- SCHEMBL5332962
- AKOS034140756
- Methyl4-hydroxy-3-methyl-5-nitrobenzoate
- G72935
- AJB33509
- methyl 4-hydroxy-3-methyl-5-nitrobenzoate
-
- Inchi: InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)4-7(8(5)11)10(13)14/h3-4,11H,1-2H3
- InChI Key: FLYXWUDPPLRBSD-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC
Computed Properties
- Exact Mass: 211.04807239g/mol
- Monoisotopic Mass: 211.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4Ų
- XLogP3: 2.2
methyl 4-hydroxy-3-methyl-5-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693037-0.05g |
methyl 4-hydroxy-3-methyl-5-nitrobenzoate |
850335-09-0 | 95.0% | 0.05g |
$28.0 | 2025-02-19 | |
Enamine | EN300-1693037-5.0g |
methyl 4-hydroxy-3-methyl-5-nitrobenzoate |
850335-09-0 | 95.0% | 5.0g |
$360.0 | 2025-02-19 | |
A2B Chem LLC | AI57126-250mg |
Methyl 4-hydroxy-3-methyl-5-nitrobenzoate |
850335-09-0 | 95% | 250mg |
$56.00 | 2024-04-19 | |
Aaron | AR00IE7M-100mg |
Benzoic acid, 4-hydroxy-3-methyl-5-nitro-, methyl ester |
850335-09-0 | 98% | 100mg |
$49.00 | 2025-03-21 | |
Enamine | EN300-1693037-1g |
methyl 4-hydroxy-3-methyl-5-nitrobenzoate |
850335-09-0 | 95% | 1g |
$120.0 | 2023-09-20 | |
1PlusChem | 1P00IDZA-250mg |
Benzoic acid, 4-hydroxy-3-methyl-5-nitro-, methyl ester |
850335-09-0 | 98% | 250mg |
$71.00 | 2025-02-28 | |
Aaron | AR00IE7M-500mg |
Benzoic acid, 4-hydroxy-3-methyl-5-nitro-, methyl ester |
850335-09-0 | 95% | 500mg |
$153.00 | 2025-02-28 | |
Enamine | EN300-1693037-2.5g |
methyl 4-hydroxy-3-methyl-5-nitrobenzoate |
850335-09-0 | 95.0% | 2.5g |
$210.0 | 2025-02-19 | |
Enamine | EN300-1693037-0.1g |
methyl 4-hydroxy-3-methyl-5-nitrobenzoate |
850335-09-0 | 95.0% | 0.1g |
$42.0 | 2025-02-19 | |
Aaron | AR00IE7M-250mg |
Benzoic acid, 4-hydroxy-3-methyl-5-nitro-, methyl ester |
850335-09-0 | 95% | 250mg |
$107.00 | 2025-02-28 |
methyl 4-hydroxy-3-methyl-5-nitrobenzoate Related Literature
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on methyl 4-hydroxy-3-methyl-5-nitrobenzoate
Methyl 4-Hydroxy-3-Methyl-5-Nitrobenzoate (CAS No. 850335-09-0): An Overview of Its Properties, Applications, and Recent Research
Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (CAS No. 850335-09-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable component in various applications, from synthetic intermediates to potential therapeutic agents.
The chemical structure of methyl 4-hydroxy-3-methyl-5-nitrobenzoate consists of a benzene ring substituted with a hydroxyl group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position. The ester functionality at the carboxyl group further enhances its reactivity and versatility. This combination of functional groups imparts distinct physical and chemical properties to the compound, making it an attractive candidate for various scientific investigations.
In terms of physical properties, methyl 4-hydroxy-3-methyl-5-nitrobenzoate is a solid at room temperature with a melting point ranging from 120 to 122°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in solution-based reactions and formulations.
The chemical reactivity of methyl 4-hydroxy-3-methyl-5-nitrobenzoate is influenced by its functional groups. The presence of the hydroxyl group allows for nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. These reactive sites make methyl 4-hydroxy-3-methyl-5-nitrobenzoate a useful intermediate in the synthesis of more complex molecules.
In recent years, significant research has been conducted to explore the biological activities of methyl 4-hydroxy-3-methyl-5-nitrobenzoate. Studies have shown that this compound possesses potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These antioxidant effects have potential applications in the prevention and treatment of oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
Furthermore, methyl 4-hydroxy-3-methyl-5-nitrobenzoate has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in managing inflammatory diseases like arthritis and inflammatory bowel disease (IBD).
Another area of interest is the antimicrobial activity of methyl 4-hydroxy-3-methyl-5-nitrobenzoate. Research has shown that it exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for developing new antimicrobial agents to combat drug-resistant bacterial strains.
Beyond its biological activities, methyl 4-hydroxy-3-methyl-5-nitrobenzoate has also been explored for its potential use in materials science. Its unique molecular structure and functional groups make it suitable for applications in polymer synthesis and nanotechnology. For instance, it can be used as a building block for designing functional polymers with specific optical, electronic, or mechanical properties.
In conclusion, methyl 4-hydroxy-3-methyl-5-nitrobenzoate (CAS No. 850335-09-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for synthetic chemists and researchers alike. Ongoing studies continue to uncover new properties and potential uses for this compound, further solidifying its importance in various scientific disciplines.
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